5-Isopropyl-2-methoxy-benzenesulfonyl chloride

Beschreibung

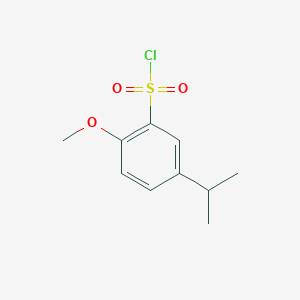

5-Isopropyl-2-methoxy-benzenesulfonyl chloride (CAS: 88059-65-8) is an organosulfur compound featuring a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl), a methoxy (-OCH₃) group at position 2, and an isopropyl (-CH(CH₃)₂) group at position 5 . This compound is commonly utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives relevant to pharmaceuticals and agrochemicals. With a purity of 95%, it is commercially available under the catalog ID QC-5562 from suppliers like Combi-Blocks . Its molecular formula is C₁₀H₁₃ClO₃S, and its structure is defined by the steric and electronic effects of its substituents, which influence its reactivity and applications.

Eigenschaften

IUPAC Name |

2-methoxy-5-propan-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-7(2)8-4-5-9(14-3)10(6-8)15(11,12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLSAAVSJMRGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424602 | |

| Record name | 2-Methoxy-5-(propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88059-65-8 | |

| Record name | 2-Methoxy-5-(propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation via Chlorosulfonic Acid Route

One classical approach to synthesize aromatic sulfonyl chlorides is the reaction of the substituted benzene with chlorosulfonic acid (ClSO3H). This method is widely documented for benzenesulfonyl chlorides with various substituents.

- Procedure : The substituted benzene (in this case, 5-isopropyl-2-methoxybenzene or its derivatives) is treated with chlorosulfonic acid, often in an inert solvent to dilute the reactants and control the exothermic reaction.

- Reaction conditions : Typically carried out at controlled temperatures to avoid side reactions, often between 40°C and 95°C.

- Outcome : The sulfonyl chloride is formed directly by substitution of the sulfonic acid group with a chlorine atom from chlorosulfonic acid.

- Direct and relatively straightforward.

- High conversion rates when optimized.

- Requires careful temperature control.

- Handling chlorosulfonic acid demands strict safety measures due to its corrosiveness and reactivity.

This method aligns with the general industrial practice for preparing halogenated benzenesulfonyl chlorides, including those with alkyl and alkoxy substituents like 5-isopropyl-2-methoxy-benzenesulfonyl chloride.

Preparation via Sulfuric Acid and Phosphorus Oxychloride (POCl3) Route

An alternative and industrially significant method involves a two-step process:

- Sulfonation of the substituted benzene with sulfuric acid to form the corresponding benzenesulfonic acid.

- Chlorination of the sulfonic acid with phosphorus oxychloride (POCl3) to yield the sulfonyl chloride.

| Step | Reagents | Temperature | Time | Notes |

|---|---|---|---|---|

| Sulfonation | Substituted benzene + H2SO4 | 60 - 90 °C | 20 - 24 hours | Controlled addition to maintain temp |

| Chlorination | Sulfonic acid + POCl3 | 50 - 90 °C | 5 - 24 hours | Slow addition of POCl3, reflux conditions |

- The reaction mixture is often poured onto ice/water after reaction completion to isolate the sulfonyl chloride.

- The sulfonyl chloride is separated by phase separation and purified by washing and recrystallization.

- Overall yields range from 50% to 70%.

- Purity is typically high after standard purification steps.

This method is particularly suitable for preparing 4-R-substituted benzenesulfonyl chlorides, and by analogy, it is applicable to 5-isopropyl-2-methoxy substituted derivatives.

Multi-Step Synthesis via Sulfonamide Intermediates (Research Findings)

Recent patent literature and research provide detailed multi-step synthetic routes involving sulfonamide intermediates, which can be adapted for preparing this compound derivatives.

Step 1: Formation of 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide

Starting from 2-methoxy-5-[hydroxyimino methyl]benzenesulfonamide, catalytic hydrogenation (e.g., using 5% Pd/C under hydrogen pressure) reduces the oxime to the corresponding amine sulfonamide with high chiral purity and yield (~92.7%).Step 2: Conversion to sulfonyl chloride

The sulfonamide can be transformed into sulfonyl chloride derivatives by treatment with chlorinating agents under controlled conditions, although explicit direct chlorination of the sulfonamide is less common. Instead, sulfonyl chlorides are often prepared from sulfonic acids or sulfonate intermediates.Step 3: Purification and crystallization

The products are purified by recrystallization from suitable solvents (e.g., methanol, acetone), ensuring high purity (>99% by HPLC) and chiral purity (>99.8% by chiral HPLC).

Table 1: Summary of Multi-Step Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Hydrogenation of oxime | 5% Pd/C, H2 (3 kg), Methanol, RT, 8 hrs | 92.7 | 98.9% | High chiral purity achieved |

| Salt formation for resolution | D(-) mandelic acid, Methanol/Water mix, 65°C, 6 hrs | 60.8 | Not specified | Used for chiral resolution |

| Chlorination (general) | POCl3 or chlorosulfonic acid, 50-90°C | 50-70 | High | Industrial scale sulfonyl chloride prep |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Purity | Industrial Suitability |

|---|---|---|---|---|---|

| Chlorosulfonic Acid Sulfonylation | Direct, fewer steps | Corrosive reagents, exothermic | 60-70 | High | Widely used in industry |

| Sulfuric Acid + POCl3 Two-Step | Controlled, scalable | Longer reaction times | 50-70 | High | Industrially preferred |

| Multi-Step via Sulfonamide Intermediates | High chiral purity, selective | More complex, longer synthesis | 60-90 (overall) | Very high (chiral) | Specialized pharmaceutical synthesis |

Analyse Chemischer Reaktionen

Types of Reactions:

Electrophilic Aromatic Substitution: This compound undergoes electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include chlorine , bromine , sulfuric acid , and hypochlorous acid .

Nucleophilic Substitution: Common nucleophiles include amines , alcohols , and thiols .

Major Products Formed:

Electrophilic Aromatic Substitution: Products include substituted benzenes with various electrophiles attached to the aromatic ring.

Nucleophilic Substitution: Products include sulfonamide, sulfonate ester, and sulfonate derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a reagent in organic synthesis for the introduction of sulfonyl chloride groups into aromatic compounds .

Biology:

- Utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .

Medicine:

- Employed in the development of drugs and therapeutic agents due to its ability to modify biological molecules .

Industry:

Wirkmechanismus

Electrophilic Aromatic Substitution:

Formation of Electrophile: The electrophile is generated, which then attacks the aromatic ring, forming a positively charged benzenonium intermediate.

Formation of Substituted Benzene: The intermediate loses a proton, regenerating the aromatic ring and forming the substituted benzene.

Nucleophilic Substitution:

Nucleophilic Attack: The nucleophile attacks the sulfonyl chloride group, displacing the chloride ion and forming a new bond.

Formation of Derivative: The final product is a sulfonamide, sulfonate ester, or sulfonate derivative.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural analogs of 5-isopropyl-2-methoxy-benzenesulfonyl chloride primarily differ in the positions and types of substituents on the benzene ring. Below is a detailed comparison based on data from Combi-Blocks and chemical principles :

Table 1: Structural and Commercial Comparison of Sulfonyl Chloride Derivatives

| Compound ID | CAS Number | Substituent Positions | Molecular Formula | Purity | Key Features |

|---|---|---|---|---|---|

| QC-5562 | 88059-65-8 | 5-Isopropyl, 2-methoxy | C₁₀H₁₃ClO₃S | 95% | Methoxy ortho to sulfonyl chloride; isopropyl meta to sulfonyl chloride. Moderate steric hindrance. |

| QZ-0310 | 627082-12-6 | 3-Isopropyl, 4-methoxy | C₁₀H₁₃ClO₃S | 95% | Methoxy para to sulfonyl chloride; isopropyl meta to methoxy. Altered electronic effects due to substituent proximity. |

| QZ-8813 | 889939-83-7 | 5-Isopropyl, 4-methoxy, 2-methyl | C₁₁H₁₅ClO₃S | 98% | Additional methyl group ortho to sulfonyl chloride; increased steric bulk. Higher purity suggests optimized synthesis. |

Key Comparative Insights:

However, steric hindrance between the methoxy and -SO₂Cl may slow nucleophilic substitution reactions . QZ-0310 features a methoxy group at position 4 (para to -SO₂Cl), enabling stronger electron-donating effects compared to the ortho position. The isopropyl group at position 3 introduces steric effects near the methoxy group, which could influence regioselectivity in subsequent reactions .

Steric and Electronic Effects: QZ-8813 includes a methyl group at position 2, adjacent to the sulfonyl chloride. The 4-methoxy group (para to -SO₂Cl) may enhance electronic stabilization relative to QC-5562 .

Purity and Synthesis :

- The higher purity (98%) of QZ-8813 compared to QC-5562 and QZ-0310 (both 95%) may reflect advanced purification techniques or fewer side reactions during synthesis, possibly due to the methyl group’s directing effects .

Biologische Aktivität

5-Isopropyl-2-methoxy-benzenesulfonyl chloride is a sulfonamide derivative that exhibits a range of biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and research findings related to its activity against various biological targets.

- IUPAC Name : this compound

- Molecular Formula : C11H15ClO3S

- Molecular Weight : 264.75 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 5-isopropyl-2-methoxybenzenesulfonic acid with thionyl chloride. This reaction proceeds under controlled conditions to yield the sulfonyl chloride, which can be further utilized in various organic synthesis applications.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors in biological systems. It is known to function as an enzyme inhibitor, affecting pathways crucial for cell proliferation and survival.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of sulfonamide derivatives, including this compound. The compound exhibits activity against a variety of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.5 µg/mL |

| Escherichia coli | 2.0 µg/mL |

| Bacillus subtilis | 1.8 µg/mL |

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Case Studies

- Inhibition of Enzymatic Activity : A study investigated the inhibitory effects of this compound on carbonic anhydrase, an enzyme involved in various physiological processes. The results showed a significant reduction in enzyme activity at concentrations above 1 µM, suggesting its potential as a therapeutic agent in conditions where carbonic anhydrase plays a role.

- Cytotoxicity Studies : In vitro assays were conducted to assess the cytotoxic effects of the compound on cancer cell lines. The compound exhibited selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 10 µM, indicating its potential for further development as an anticancer drug.

Research Findings

Research has shown that modifications to the sulfonamide structure can enhance biological activity. For instance, the introduction of different substituents on the aromatic ring has been correlated with increased potency against specific microbial strains and improved selectivity towards target enzymes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other related compounds:

| Compound Name | Structure | Antimicrobial Activity (MIC) |

|---|---|---|

| N-cyclopentyl-5-isopropyl-2-methoxybenzenesulfonamide | Structure | 3.0 µg/mL |

| N-(4-chlorobenzene)sulfonamide | Structure | 4.0 µg/mL |

The data indicates that structural variations significantly influence antimicrobial efficacy and enzyme inhibition potential.

Q & A

Basic Questions

Q. What are the recommended handling and storage protocols for 5-Isopropyl-2-methoxy-benzenesulfonyl chloride to ensure stability and safety?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact and inhalation by working in a fume hood with adequate ventilation .

- Storage : Store in a tightly sealed container under inert gas (e.g., nitrogen) in a cool, dry, and ventilated area. Protect from moisture and static discharge to prevent hydrolysis or decomposition .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Sulfonation-Chlorination : React 5-isopropyl-2-methoxybenzene with chlorosulfonic acid under controlled temperatures (0–5°C), followed by quenching with thionyl chloride to form the sulfonyl chloride. Monitor reaction progress via TLC or in situ FTIR .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dry toluene to isolate the product .

Q. What are the primary hazards associated with this compound, and what first-aid measures are recommended?

- Methodological Answer :

- Hazards : Corrosive to skin/eyes; releases toxic gases (e.g., HCl, SO₂) upon decomposition .

- First Aid :

- Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with saline solution for 15 minutes; seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side reactions when using this compound as a sulfonating agent?

- Methodological Answer :

- Solvent Selection : Use anhydrous dichloromethane or THF to reduce hydrolysis. Pre-dry solvents over molecular sieves .

- Stoichiometry : Maintain a 1:1.2 molar ratio of substrate to sulfonyl chloride to avoid excess reagent accumulation.

- Temperature Control : Conduct reactions at –10°C to suppress thermal decomposition .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropyl and methoxy groups) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 262.05) .

- Elemental Analysis : Verify Cl and S content via combustion analysis .

Q. How can researchers address inconsistencies in reported reactivity data across different solvents?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.